Vamidothion sulfoxide

Übersicht

Beschreibung

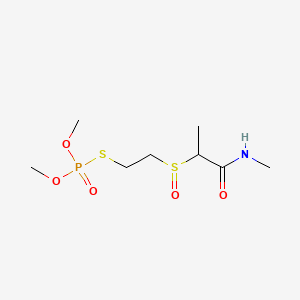

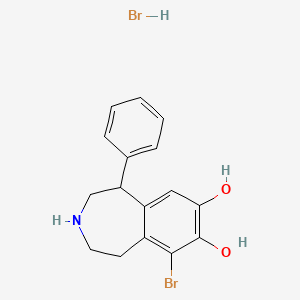

Vamidothion sulfoxide is an analytical standard . Its synonyms include O,O-Dimethyl S-[2-(1-methyl-2-methylamino-2-oxoethylsulfinyl)ethyl] thiophosphate .

Molecular Structure Analysis

The empirical formula of Vamidothion sulfoxide is C8H18NO5PS2 . Its molecular weight is 303.34 . The microanalysis supports the presence of chloroform in 1.6% mass fraction .Physical And Chemical Properties Analysis

The empirical formula of Vamidothion sulfoxide is C8H18NO5PS2 . Its molecular weight is 303.34 .Wissenschaftliche Forschungsanwendungen

Agriculture: Pesticide Residue Analysis

Vamidothion sulfoxide is commonly analyzed in agricultural products to ensure food safety. It is a metabolite of Vamidothion, an organophosphate insecticide . Advanced chromatographic techniques like LC/MS/MS are used to detect and quantify its presence in crops and ensure they comply with maximum residue limits (MRLs) .

Environmental Science: Monitoring and Regulation

In environmental science, Vamidothion sulfoxide serves as a marker for monitoring pesticide contamination. Its detection in soil and water samples helps assess the environmental impact of pesticide use and guides regulatory decisions to protect ecosystems .

Analytical Chemistry: Standard Development

Analytical chemists utilize Vamidothion sulfoxide as a reference standard to develop and validate analytical methods. Its stability and well-characterized properties make it suitable for calibrating instruments and ensuring the accuracy of analytical measurements .

Material Science: Formulation Studies

While not directly used in material science, Vamidothion sulfoxide’s parent compound, Vamidothion, is studied for its formulation properties in pesticides. Understanding the behavior of such compounds can inform the development of new materials with improved stability and efficacy .

Pharmacology: Drug Metabolism Studies

Vamidothion sulfoxide’s relevance in pharmacology lies in its role as a metabolite in drug metabolism studies. It helps in understanding the metabolic pathways and potential interactions of organophosphate compounds within biological systems .

Toxicology: Risk Assessment

Toxicologists study Vamidothion sulfoxide to evaluate the health risks associated with exposure to organophosphate pesticides. Its acute and chronic toxicity profiles are crucial for assessing potential hazards to humans and wildlife .

Safety and Hazards

Wirkmechanismus

Target of Action

Vamidothion Sulfoxide primarily targets cholinesterase , an essential enzyme in the nervous system . This enzyme plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter. By inhibiting cholinesterase, Vamidothion Sulfoxide disrupts normal nerve function .

Mode of Action

Vamidothion Sulfoxide acts as a cholinesterase inhibitor . It binds to the active site of the cholinesterase enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapses, causing overstimulation of the nerves and disrupting normal nerve signal transmission .

Biochemical Pathways

Upon administration, Vamidothion Sulfoxide affects the cholinergic pathway . The inhibition of cholinesterase leads to an excess of acetylcholine in the synapses. This overstimulation affects various physiological processes controlled by the nervous system .

Pharmacokinetics

It’s known that vamidothion, the parent compound of vamidothion sulfoxide, is metabolized in both plants and animals to form vamidothion sulfoxide . More research is needed to fully understand the pharmacokinetic properties of Vamidothion Sulfoxide.

Result of Action

The primary result of Vamidothion Sulfoxide’s action is the disruption of normal nerve function due to overstimulation caused by the accumulation of acetylcholine . This can lead to a variety of symptoms, including muscle weakness, convulsions, and in severe cases, respiratory failure .

Action Environment

The action, efficacy, and stability of Vamidothion Sulfoxide can be influenced by various environmental factors. For instance, its mobility in the environment can affect its distribution and consequently, its exposure to organisms . .

Eigenschaften

IUPAC Name |

2-(2-dimethoxyphosphorylsulfanylethylsulfinyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO5PS2/c1-7(8(10)9-2)17(12)6-5-16-15(11,13-3)14-4/h7H,5-6H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAIKHBMDHDGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)S(=O)CCSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NO5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942441 | |

| Record name | 3-Methoxy-N,8-dimethyl-3,7-dioxo-2-oxa-4,7lambda~4~-dithia-3lambda~5~-phosphanonan-9-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vamidothion sulfoxide | |

CAS RN |

20300-00-9 | |

| Record name | Vamidothion sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020300009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-N,8-dimethyl-3,7-dioxo-2-oxa-4,7lambda~4~-dithia-3lambda~5~-phosphanonan-9-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vamidothion sulfoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-N-[(2S)-1-[[(4S,5R,7S)-7-[[(2R)-1-[[(2S)-2-aminopropanoyl]amino]-1-oxopropan-2-yl]amino]-5,6-dihydroxy-2,9-dimethyldecan-4-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B1682071.png)

![4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol](/img/structure/B1682081.png)

![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)

![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)